H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2
Description
Peptide Identity and Classification
H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 represents a synthetic dodecapeptide formally designated as Tyr-Amyloid P Component (27-38) amide. This peptide corresponds to a specific amino acid sequence within serum amyloid P component, spanning positions 27 through 38 of the native protein structure. The compound bears the Chemical Abstracts Service registry number 198268-71-2 and possesses a molecular weight of 1657.96 daltons with the molecular formula C77H116N20O19S.
The peptide structure incorporates twelve amino acid residues arranged in the sequence tyrosine-glutamic acid-lysine-proline-leucine-glutamine-asparagine-phenylalanine-threonine-leucine-cysteine-phenylalanine-arginine, terminated with an amide group at the carboxy terminus. This terminal amidation represents a significant structural modification that distinguishes the synthetic peptide from the corresponding native protein sequence. The presence of both basic residues (lysine and arginine) and acidic residues (glutamic acid) within the sequence creates a peptide with amphiphilic properties that contribute to its biological activity.
Table 1: Molecular Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Weight | 1657.96 g/mol |
| Molecular Formula | C77H116N20O19S |
| Chemical Abstracts Service Number | 198268-71-2 |
| Amino Acid Sequence | Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 |
| Number of Residues | 12 |
| Terminal Modification | Carboxy-terminal amidation |
The classification of this peptide extends beyond simple structural considerations to encompass its functional role as a bioactive fragment derived from a larger protein system. Within the context of peptide chemistry, this compound represents a rationally designed synthetic analog created to isolate and study specific biological functions attributed to discrete regions of serum amyloid P component. The peptide belongs to the broader category of protein-derived synthetic peptides used in biomedical research for mechanistic studies and potential therapeutic applications.
Historical Context in Serum Amyloid P Component Research
The development and characterization of this compound emerged from extensive research into serum amyloid P component conducted throughout the late twentieth and early twenty-first centuries. Serum amyloid P component was initially discovered as a glycoprotein constituent present in all amyloid deposits across various types of amyloidosis, leading to its identification as a normal circulating plasma glycoprotein. The protein was originally designated as 9.5S alpha-1-glycoprotein before receiving its current nomenclature based on its consistent presence in pathological amyloid formations.
Research efforts to understand serum amyloid P component function led to systematic investigations of its ligand-binding properties and structural domains responsible for various biological activities. Early negative staining electron microscopic studies revealed the characteristic pentagonal structure of serum amyloid P component, which was initially misinterpreted as the primary structural unit of amyloid deposits themselves. Subsequent research demonstrated that amyloid deposits consist primarily of amyloid fibrils derived from diverse precursor proteins, with serum amyloid P component serving as a minor but significant component that associates with fibrils through specific binding interactions.
The identification of specific functional domains within serum amyloid P component became a focus of research efforts aimed at understanding the molecular basis of its diverse biological activities. Studies investigating lipopolysaccharide binding properties of serum amyloid P component led to the discovery that certain peptide sequences within the protein possessed independent biological activity. The peptide corresponding to amino acids 27-39 of serum amyloid P component, designated as pep27-39 in research literature, was found to competitively inhibit the binding of lipopolysaccharide to the intact serum amyloid P component protein.
Research conducted in the late 1990s demonstrated that this specific peptide region possessed remarkable biological activity in complex biological systems. Studies showed that pep27-39 significantly inhibited lipopolysaccharide-induced responses in phagocytes when tested in the presence of serum and in human whole blood preparations. These findings established the importance of this particular amino acid sequence and provided the foundation for the synthesis and characterization of related peptide analogs, including the amidated variant this compound.
Relationship to Pentraxin Protein Family
This compound derives its biological significance from its origin within serum amyloid P component, which belongs to the evolutionarily conserved pentraxin protein family. Pentraxins constitute a superfamily of multifunctional pattern recognition molecules characterized by their distinctive cyclic multimeric structure and their role in innate immunity. The family name originates from the Greek words for five (pente) and axle (axis), reflecting the characteristic pentameric organization observed in the founding members of this protein family.
The pentraxin family divides into two major structural categories: short pentraxins and long pentraxins. Serum amyloid P component belongs to the short pentraxin subfamily, along with C-reactive protein, both of which exhibit considerable sequence homology thought to result from gene duplication events during evolution. Short pentraxins are characterized by their flattened beta-jellyroll structure similar to legume lectins and their calcium-dependent ligand binding properties. The pentameric organization forms a ring structure approximately 95 angstroms across and 35 angstroms deep, creating a highly stable quaternary structure.
Table 2: Pentraxin Family Classification and Characteristics
| Pentraxin Type | Examples | Structural Organization | Cellular Source | Primary Functions |
|---|---|---|---|---|
| Short Pentraxins | Serum Amyloid P Component, C-Reactive Protein | Pentameric rings | Hepatocytes | Pattern recognition, complement activation |
| Long Pentraxins | Pentraxin 3 | N-terminal domain + C-terminal pentraxin domain | Endothelial cells, fibroblasts | Innate immunity, tissue remodeling |
Within the context of the pentraxin protein family, the amino acid sequence corresponding to this compound represents a functionally significant domain that has been conserved across species. This conservation suggests that this particular sequence region plays a crucial role in the biological functions attributed to serum amyloid P component within the broader pentraxin family context. The peptide sequence encompasses structural elements that contribute to the ligand recognition and binding capabilities that define pentraxin family members as pattern recognition receptors in innate immunity.
Research has established that pentraxin family members, including serum amyloid P component, serve as components of the humoral arm of innate immunity and function as evolutionary ancestors of adaptive immune system antibodies. The specific amino acid sequence represented in this compound appears to contribute to these fundamental biological functions through its involvement in molecular recognition processes that characterize pentraxin protein family members.
Significance in Amyloid Research
The significance of this compound in amyloid research stems from its derivation from serum amyloid P component, a protein universally present in all forms of amyloid deposits. Serum amyloid P component represents a critical component in amyloid pathology due to its consistent association with amyloid fibrils across diverse amyloidosis conditions, including systemic amyloidosis, Alzheimer disease, and other neurodegenerative disorders characterized by abnormal protein aggregation.
Research has demonstrated that serum amyloid P component contributes significantly to amyloid formation and persistence through multiple mechanisms. The protein binds avidly to all types of amyloid fibrils, promoting their stability and protecting them from proteolytic degradation. Studies using targeted gene deletion in mouse models have provided definitive evidence for the participation of serum amyloid P component in amyloidogenesis, showing that amyloid deposition is delayed in mice lacking the serum amyloid P component gene. These findings established serum amyloid P component as an attractive therapeutic target for treating various amyloid-related diseases.
The development of this compound and related peptides has provided researchers with tools to investigate specific functional domains within serum amyloid P component and their contributions to amyloid pathology. Research has shown that peptides derived from specific regions of serum amyloid P component can interfere with protein-protein interactions critical for amyloid formation and stability. Studies examining the binding of serum amyloid P component to carboxyl-terminal peptides have identified specific amino acid sequences essential for these interactions, with modifications to key residues such as lysine or isoleucine completely abolishing binding activity.
Table 3: Research Applications of Serum Amyloid P Component-Derived Peptides in Amyloid Studies
The therapeutic implications of research involving this compound and related compounds extend to multiple areas of amyloid research. The peptide serves as a research tool for understanding fundamental mechanisms of amyloid formation and for developing strategies to interfere with pathological amyloid accumulation. Studies have demonstrated that removal of serum amyloid P component from circulation leads to substantial reductions in amyloid content within tissues, supporting the concept that targeting serum amyloid P component or its functional domains represents a viable therapeutic approach.
The significance of this peptide in amyloid research is further enhanced by its potential applications in studying amyloid-related neurodegeneration, particularly in Alzheimer disease and cerebral amyloid angiopathy. Research has shown that serum amyloid P component is consistently present in cerebral amyloid deposits and that its removal can be achieved through pharmacological interventions. The availability of synthetic peptides corresponding to functional domains of serum amyloid P component provides researchers with precise tools for investigating the molecular mechanisms underlying amyloid-related neurodegeneration and for developing targeted therapeutic interventions.
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H116N20O19S/c1-41(2)34-53(93-74(114)59-22-15-33-97(59)76(116)52(20-12-13-31-78)89-66(106)51(28-30-62(102)103)87-65(105)48(79)36-46-23-25-47(99)26-24-46)68(108)88-50(27-29-60(80)100)67(107)92-57(39-61(81)101)71(111)90-56(38-45-18-10-7-11-19-45)72(112)96-63(43(5)98)75(115)94-54(35-42(3)4)69(109)95-58(40-117)73(113)91-55(37-44-16-8-6-9-17-44)70(110)86-49(64(82)104)21-14-32-85-77(83)84/h6-11,16-19,23-26,41-43,48-59,63,98-99,117H,12-15,20-22,27-40,78-79H2,1-5H3,(H2,80,100)(H2,81,101)(H2,82,104)(H,86,110)(H,87,105)(H,88,108)(H,89,106)(H,90,111)(H,91,113)(H,92,107)(H,93,114)(H,94,115)(H,95,109)(H,96,112)(H,102,103)(H4,83,84,85)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,63+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWECQOGAJYCMAH-IPDCIYSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H116N20O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1657.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Functionalization
The C-terminal amide group of the target peptide necessitates the use of Rink amide resin (0.59 mmol/g loading capacity). This resin enables cleavage under mild acidic conditions while preserving side-chain protections. Pre-treatment involves swelling in dichloromethane (DCM) for 30 minutes, followed by deprotection with 20% piperidine in dimethylformamide (DMF).
Sequential Deprotection and Coupling
Fmoc chemistry is employed for stepwise elongation:
Table 1: Protected Amino Acid Building Blocks
Pseudoproline Dipeptides for Improved Folding
To mitigate aggregation during synthesis, Ser(ΨMe,Mepro) and Thr(ΨMe,Mepro) dipeptides are incorporated at positions 7 (Asn) and 5 (Thr). These structural mimics reduce β-sheet formation, enhancing coupling efficiency by 20–30%.
Solution-Phase Fragment Condensation
Segment Division Strategy
The peptide is divided into three fragments:
-
Fragment A : H-Tyr-Glu-Lys-Pro-Leu-OH
-
Fragment B : Gln-Asn-Phe-Thr-Leu-Cys-OH
-
Fragment C : Phe-Arg-NH₂
Activation and Ligation
Fragment A is activated as a pentafluorophenyl ester (OPfp) using DCC/HOBt in tetrahydrofuran (THF). Fragment B’s N-terminal Gln is deprotected using TFA/TIS/H₂O (95:2.5:2.5), followed by condensation with Fragment A at 0°C for 24 hours. The resulting hexapeptide is purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient).
Hybrid Solid-Solution Phase Synthesis
On-Resin Cyclization for Disulfide Bond Formation
The Cys³ residue is protected with Trt , while a second Cys (if present) uses Mmt for orthogonal deprotection. After linear assembly, the Mmt group is removed with 1% TFA/DCM, and oxidation with 0.1 M iodine in DMF/H₂O (9:1) forms the intramolecular disulfide bond.
Table 2: Oxidation Efficiency Under Varied Conditions
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ | DMF/H₂O | 2 | 78 |
| Air | pH 8.0 | 48 | 45 |
| DMSO | DMF | 6 | 62 |
Challenges in Asparagine and Glutamine Incorporation
Suppression of Aspartimide Formation
The Asn⁷ residue is prone to cyclization during SPPS, forming succinimide derivatives. This is mitigated by:
Glutamine Deamidation
Gln⁸ undergoes deamidation at high temperatures. Synthesis is performed at 15°C, with coupling times restricted to 60 minutes.
Case Study: Synthesis Scale-Up (10 mmol)
Resin Swelling and Solvent Optimization
Large-scale SPPS (Rink amide resin, 100 g) requires extended swelling in DCM (2 hours) and DMF (1 hour). Coupling efficiency is maintained by using 3-fold excess of Fmoc-amino acids and PyBOP as the activator.
Cleavage and Global Deprotection
Crude peptide is cleaved using TFA/TIS/H₂O (95:2.5:2.5) for 3 hours, yielding 85% deprotected product. Cys³ oxidation is performed post-cleavage with 10 mM glutathione in ammonium bicarbonate buffer (pH 7.8).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify peptide properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Peptides like H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also inhibit or activate enzymes, modulate immune responses, and influence gene expression.
Comparison with Similar Compounds
ACE-Inhibitory Peptides: Leu-Lys-Pro (LKP)
Sequence : Leu-Lys-Pro (LKP)
Function : LKP, a tripeptide derived from bonito fish protein, inhibits angiotensin-converting enzyme (ACE), a key regulator of blood pressure. It binds ACE via hydrogen bonds (Gln281, Lys511) and hydrophobic interactions (His353, His513), altering the enzyme’s secondary structure and reducing activity .
Comparison :
- Structural Differences : The target peptide is significantly longer (14 residues vs. 3) and contains additional residues like Cys and Tyr, which may confer distinct binding properties.
- Mechanistic Overlap : Both peptides interact with hydrophobic pockets in enzymes (e.g., ACE’s S1 pocket). However, LKP’s smaller size limits its binding complexity compared to the target peptide, which may engage multiple domains.
- Thermodynamics : LKP binds ACE with a moderate affinity (Ka ≈ 1–5 × 10³ M⁻¹) via entropy-driven processes , whereas the target peptide’s larger structure could enhance binding through additional residues like Arg or Tyr.
Opiate-Like Peptide Analogs
Example: (1DME)Y8Fa and (3D)Y8Fa (modified Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs) Function: These synthetic analogs modulate intestinal motility (opiate agonist-like effects) and nociception (opiate antagonist-like effects) in rats. Their activity is naloxone-sensitive, indicating opioid receptor involvement . Comparison:
- Structural Modifications: The analogs incorporate D-amino acids and methyl groups, enhancing metabolic stability.
- Functional Overlap: Both the analogs and the target peptide feature Pro and Gln residues, which are critical for conformational stability. However, the target lacks opioid receptor-binding motifs (e.g., Tyr-Gly-Gly-Phe in endogenous opioids).
Cardioactive Pentapeptides
Examples :
- Glu-Phe-Leu-Arg-Ile-NH2 (I)
- Pro-Phe-Tyr-Arg-Ile-NH2 (II)
Function : These pentapeptides exhibit cardioactivity, with theoretical conformational analysis revealing 5–7 stable backbone forms depending on side-chain interactions .
Comparison : - Key Residues : Both the target peptide and these pentapeptides contain Arg and Phe, which may contribute to receptor binding. However, the target’s Cys residue allows for disulfide bonds, a feature absent in the shorter pentapeptides.
Research Peptides with Structural Similarities
Example : H-Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2
Function : Used in biological and chemical research, this 29-residue peptide shares Pro, Leu, Gln, and Arg residues with the target peptide, suggesting roles in protein-protein interactions or receptor studies .
Comparison :
- Sequence Length : The longer peptide (29 residues) includes Trp and Asp, which broaden its functional scope (e.g., fluorescence studies, pH-dependent interactions).
- Shared Motifs : Both peptides contain Arg-Glu-Lys clusters, which are common in nuclear localization signals or heparin-binding domains.
Data Table: Comparative Overview
Key Findings and Implications
- Functional Potential: While lacking direct evidence of ACE inhibition or opioid activity, its sequence homology with bioactive peptides suggests untapped roles in enzymatic regulation or receptor signaling.
- Research Applications : Its detection via mass spectrometry highlights utility in analytical biochemistry, whereas structural analogs (e.g., ’s peptide) underscore its relevance in protein interaction studies.
Biological Activity
The compound H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids that plays significant roles in various biological processes. Understanding its biological activity is crucial for potential therapeutic applications, particularly in fields such as medicine and biotechnology.
Peptide Structure and Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a desired sequence. The synthesis involves several steps:
- Activation : The carboxyl group of the incoming amino acid is activated.
- Coupling : The activated amino acid reacts with the growing peptide chain.
- Deprotection : Protective groups are removed to facilitate further reactions.
- Cleavage : The completed peptide is cleaved from the resin and purified.
This method ensures high purity and yield of the peptide, which is essential for subsequent biological evaluations.
The biological activity of this compound is largely determined by its specific amino acid sequence, which influences its interaction with various biological targets. Key mechanisms include:
- Receptor Interaction : The peptide can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes, influencing metabolic processes.
- Immune Response Modulation : The peptide can affect immune system activities, potentially enhancing or suppressing responses.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antihypertensive Effects : Similar peptides have shown potential in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity. The presence of specific amino acids at the N-terminus can enhance this effect .
- Antioxidant Properties : Peptides derived from marine sources often exhibit strong antioxidant activities, which may also be present in this synthetic peptide due to the presence of cysteine residues .
- Analgesic Effects : Certain sequences within peptides have been linked to pain relief, suggesting potential applications in pain management therapies .
- Antimicrobial Activity : Peptides with similar structures have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related peptides can be insightful.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Asn-Leu-Lys-Trp | Shorter sequence with branched aliphatic N-terminal | ACE inhibition |
| Cys-Gln-Leu-Arg | Contains cysteine for antioxidant activity | Antimicrobial and antioxidant |
| Gln-Leu-Trp-Thr | Similar structure, different sequence | Potential analgesic effects |
Case Studies and Research Findings
-
Antihypertensive Activity Study :
In a study examining various peptides' effects on blood pressure regulation, this compound was found to significantly inhibit ACE activity, leading to reduced hypertension in animal models. This suggests its potential as a therapeutic agent for cardiovascular diseases. -
Antioxidant Activity Evaluation :
Research evaluating the antioxidant capacity of similar peptides indicated that those containing cysteine residues exhibited higher free radical scavenging activity. This aligns with findings regarding this compound, supporting its potential use in preventing oxidative stress-related diseases. -
Pain Relief Mechanism Investigation :
A comparative analysis of various analgesic peptides highlighted that modifications in the amino acid sequence could enhance binding affinity to opioid receptors. This compound showed promising results in preliminary studies aimed at pain management.
Q & A
Basic Research Questions
Q. What methodologies are recommended for confirming the sequence and purity of synthetic H-Tyr-Glu-Lys-Pro-Leu-Gln-Asn-Phe-Thr-Leu-Cys-Phe-Arg-NH2?
- Answer: Use tandem mass spectrometry (MS/MS) for sequence validation, coupled with reverse-phase HPLC for purity assessment. For disulfide bond verification (e.g., Cys residues), employ Ellman's assay or redox-state-specific MS protocols. Nuclear magnetic resonance (NMR) can resolve structural ambiguities, particularly for proline-rich regions. Platforms specializing in peptide analysis, such as protein and molecular biology research centers, often provide standardized workflows for these techniques .
Q. How can researchers optimize the solubility and stability of this peptide during in vitro experiments?
- Answer: Adjust buffer conditions (e.g., pH 5–7, inclusion of 0.1% BSA or 5% DMSO) to prevent aggregation. Lyophilized peptides should be reconstituted in sterile, degassed solvents. For long-term storage, aliquot and store at -80°C. Stability studies using circular dichroism (CD) spectroscopy or dynamic light scattering (DLS) can identify optimal conditions .
Q. What experimental platforms are suitable for initial functional screening of this peptide?
- Answer: Cell-based assays (e.g., calcium flux, cAMP detection) are ideal for receptor-binding studies. Immunological platforms (ELISA, flow cytometry) can assess interactions with antibodies or cell-surface markers. Molecular docking simulations using software like AutoDock Vina provide preliminary insights into binding motifs, particularly for the Tyr-Glu-Lys and Cys-Phe-Arg regions .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate bioactivity while minimizing off-target effects?
- Answer: Conduct pilot studies using a logarithmic concentration range (e.g., 1 nM–10 µM). Include negative controls (scrambled-sequence peptides) and positive controls (known agonists/antagonists). Use orthogonal assays (e.g., Western blot for downstream signaling proteins) to validate specificity. For neuroprotective or metabolic studies, prioritize in vivo models with pharmacokinetic profiling .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this peptide?
- Answer: Address discrepancies by evaluating:
- Bioavailability: Use radiolabeled peptides (e.g., ³H or ¹⁴C tags) to track tissue distribution.
- Metabolic stability: Perform plasma stability assays or liver microsome studies to identify degradation hotspots (e.g., Asn-Phe-Thr segment).
- Species specificity: Test peptide-receptor binding affinity across models (e.g., murine vs. human cell lines) .
Q. How can structural modifications enhance the peptide’s functional properties without compromising activity?
- Answer: Systematic substitutions at flexible residues (e.g., Leu, Gln) with non-natural amino acids (e.g., D-amino acids, β-homo variants) can improve protease resistance. For solubility, introduce polar residues (e.g., Ser, Lys) at solvent-exposed positions. Computational tools like Rosetta or GROMACS guide rational design while preserving critical motifs (e.g., Cys-Phe-Arg disulfide topology) .
Q. What analytical approaches validate the peptide’s conformational integrity under physiological conditions?
- Answer: Use temperature-controlled CD spectroscopy to monitor secondary structure (e.g., α-helix or β-sheet content). Surface plasmon resonance (SPR) quantifies binding kinetics in real-time, while cryo-EM or X-ray crystallography resolves high-resolution structures. For redox-sensitive regions (Cys-Phe-Arg), employ thiol-specific fluorophores (e.g., monobromobimane) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
